2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone
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Overview
Description
IKD-8344 is a macrocyclic dilactone antibiotic with a molecular weight of 844 and a molecular formula of (C_{48}H_{76}O_{12}). It was isolated from the bacterium Streptomyces sp. A6792 and has shown selective growth inhibition against the mycelial form of Candida albicans . This compound has garnered attention due to its potential as a lead compound for the development of novel antifungal agents .
Preparation Methods
IKD-8344 is synthesized through a series of complex organic reactions. The total synthesis involves key steps such as Williamson ether synthesis, β-alkoxymethacrylate radical cyclization, and Yamaguchi lactonization reactions . The stereochemistry of IKD-8344 has been elucidated through X-ray crystal structure analysis, revealing a cylindrically curved molecular conformation . Industrial production methods typically involve fermentation processes using the actinomycete species from which it was originally isolated .
Chemical Reactions Analysis
IKD-8344 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the macrocyclic ring.
Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds .
Scientific Research Applications
IKD-8344 has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying macrocyclic dilactones and their synthetic routes.
Mechanism of Action
IKD-8344 exerts its effects by selectively inhibiting the growth of the mycelial form of Candida albicans. The compound’s mechanism of action involves disrupting the cell wall synthesis of the fungus, leading to cell death . It also potentiates the activity of polymyxin B against multidrug-resistant pathogenic bacteria .
Comparison with Similar Compounds
IKD-8344 is unique among macrocyclic dilactones due to its selective inhibition of the mycelial form of Candida albicans. Similar compounds include:
Staurosporine: Another macrocyclic lactone with antifungal properties.
Amphotericin B: A polyene antifungal that targets fungal cell membranes.
Nystatin: Another polyene antifungal with a similar mechanism of action to Amphotericin B.
IKD-8344 stands out due to its specific activity against the mycelial form of Candida species and its low toxicity in animal models .
Properties
IUPAC Name |
2,9,18,25-tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYTLCDIMCGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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